1-(9H-fluoren-2-ylsulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(9H-fluoren-2-ylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-22(21,19-10-4-1-5-11-19)16-8-9-18-15(13-16)12-14-6-2-3-7-17(14)18/h2-3,6-9,13H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERYCAEIILUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-2-ylsulfonyl)piperidine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of 1-(9H-fluoren-2-ylsulfonyl)piperidine can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-2-ylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(9H-fluoren-2-ylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperidine Sulfonyl Derivatives
1-(Phenylsulfonyl)piperidine (CAS 5033-23-8):
- Structure : Phenyl group instead of fluorenyl.
- Molecular Weight : 225.31 g/mol (vs. ~300–350 g/mol for the fluorenyl analog) .
- Reactivity : The phenylsulfonyl group is less bulky, facilitating easier nucleophilic substitutions. Synthesis employs Fe₃O₄-supported catalysts in dichloromethane at 25°C .
- Applications : Intermediate in pharmaceutical synthesis.
- 4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (Compound 9 in ): Structure: Piperidine sulfonyl linked to a pyrimidine ring. Synthesis: Reflux with guanidine hydrochloride in ethanol/acetic acid. Applications: Potential use in medicinal chemistry due to pyrimidine’s biological relevance .
Fmoc-Protected Piperidines
- (9H-Fluoren-9-yl)methyl 3-[(9H-Fluoren-9-yl)methoxycarbonylamino]piperidine derivatives (Compounds 10–12 in ): Structure: Dual Fmoc (fluorenylmethoxycarbonyl) protection on piperidine. Molecular Weight: ~610 (M+Na)+ for sodium adducts . Physical Properties: Melting points range from 141–181°C, higher than phenylsulfonyl analogs due to increased rigidity . Applications: Solid-phase peptide synthesis (SPPS), leveraging Fmoc’s acid-labile protection .
Psychoactive Piperidine Analogs
- 1-(1-Phenylcyclohexyl)piperidine (PCP) :
- Structure : Cyclohexyl-phenyl substituent instead of sulfonyl-fluorenyl.
- Pharmacology : Binds NMDA receptors, causing dissociative effects. Acute toxicity and self-administration documented in animal studies .
- Safety : Unlike 1-(9H-fluoren-2-ylsulfonyl)piperidine, PCP and analogs (e.g., TCP, PCC) are CNS-active and regulated .
Physical and Chemical Properties
*Estimated based on structural analogs.
Q & A
Basic: What are the key considerations in designing a synthesis protocol for 1-(9H-fluoren-2-ylsulfonyl)piperidine?
Methodological Answer:
Synthesis typically involves nucleophilic substitution between piperidine and a fluorenylsulfonyl precursor. Key steps include:
- Reagent Selection : Use anhydrous conditions and catalysts like triethylamine to enhance sulfonylation efficiency.
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) ensures high purity.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like disulfonated derivatives .
Advanced: How can researchers address discrepancies in NMR data for sulfonated piperidine derivatives?
Methodological Answer:
Conflicting NMR signals (e.g., proton splitting due to restricted rotation of the sulfonyl group) can be resolved using:
- Multi-dimensional NMR : HSQC and HMBC experiments clarify coupling patterns and confirm substituent positions.
- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis resolves ambiguities in stereochemistry .
- Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .
Basic: What analytical techniques are essential for characterizing the purity of 1-(9H-fluoren-2-ylsulfonyl)piperidine?
Methodological Answer:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at ≤0.1% levels.
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and rules out isotopic interference.
- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .
Advanced: What mechanistic insights guide the optimization of sulfonylation reactions in piperidine derivatives?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve sulfonyl group transfer.
- Reaction Kinetics : Pseudo-first-order conditions (excess piperidine) reduce competing hydrolysis.
- Temperature Control : Lower temperatures (0–5°C) minimize thermal degradation of the fluorenylsulfonyl moiety .
Basic: How does the sulfonyl group influence the compound’s stability during storage?
Methodological Answer:
The sulfonyl group enhances stability by:
- Reducing Hydrolysis : Electron-withdrawing effects protect against nucleophilic attack.
- Storage Recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) assess degradation pathways .
Advanced: How to evaluate the biological activity of sulfonated piperidine derivatives in enzyme inhibition assays?
Methodological Answer:
- Assay Design : Use fluorogenic substrates to monitor enzyme activity (e.g., trypsin or chymotrypsin) in real time.
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).
- Control Experiments : Include known inhibitors (e.g., leupeptin) and assess non-specific binding via competitive assays .
Basic: What spectroscopic features distinguish 1-(9H-fluoren-2-ylsulfonyl)piperidine from related analogs?
Methodological Answer:
- ¹H NMR : Distinct aromatic protons of the fluorenyl group (δ 7.2–7.8 ppm) and piperidine methylenes (δ 1.5–2.5 ppm).
- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) confirm sulfonation.
- UV-Vis : Absorption maxima at ~265 nm (π→π* transitions of the fluorenyl system) .
Advanced: What computational tools are effective in predicting the reactivity of sulfonated piperidines?
Methodological Answer:
- Docking Simulations : AutoDock Vina models interactions with biological targets (e.g., enzyme active sites).
- MD Simulations : GROMACS assesses conformational stability in aqueous environments.
- QSPR Models : Correlate electronic descriptors (e.g., Hammett σ) with reaction rates .
Basic: How to mitigate hazards when handling 1-(9H-fluoren-2-ylsulfonyl)piperidine in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
Advanced: What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-based vs. biochemical assays).
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by platform-specific artifacts.
- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
